hERG Channel Inhibition: |~10-Fold Difference in IC50 Relative to 3-(Diphenylmethyl)-1,5-dimethyl-bispidine
In a radioligand displacement assay using human ERG expressed in HEK cells, 1,5-dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane displaced 3,7-bis[2-(4-nitro[3,5-³H]phenyl)ethyl]-3,7-diazabicyclo[3.3.1]nonane with an IC50 of 25,100 nM [1]. By contrast, the 3-(diphenylmethyl)-1,5-dimethyl analog exhibited stronger hERG binding (IC50 = 5,620 nM) under comparable conditions [2]. This ~4.5-fold potency difference demonstrates that N3-substituent bulk/logP governs hERG pharmacophore complementarity, and the 3-(2-methylpropyl) compound occupies a distinct potency bin.
| Evidence Dimension | hERG channel binding (IC50) |
|---|---|
| Target Compound Data | IC50 = 25,100 nM |
| Comparator Or Baseline | 3-(Diphenylmethyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane (IC50 = 5,620 nM) |
| Quantified Difference | ~4.5-fold (target weaker) |
| Conditions | Radioligand displacement of [³H]-labeled bispidine probe from human ERG expressed in HEK cells; TopCount analysis (BindingDB assay) |
Why This Matters
For cardiac safety profiling, a defined intermediate hERG IC50 (25.1 μM vs. 5.6 μM for the diphenylmethyl analog) allows finer risk stratification in antiarrhythmic drug discovery programs seeking to balance efficacy against proarrhythmic liability.
- [1] BindingDB Entry BDBM50394155. 1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane: hERG displacement IC50 = 2.51E+4 nM. BindingDB DOI: 10.7270/Q2862HKR. View Source
- [2] BindingDB Entry BDBM61428. 3-(Diphenylmethyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane: hERG displacement IC50 = 5.62E+3 nM. Sanford-Burnham Center for Chemical Genomics. View Source
